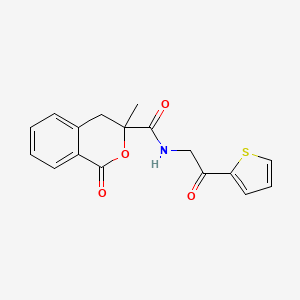

![molecular formula C17H18FN3O5S B2594142 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine CAS No. 2034326-59-3](/img/structure/B2594142.png)

2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 5-position with a fluorine atom and at the 2-position with an oxygen atom that is connected to a piperidine ring. The piperidine ring is further substituted with a sulfonyl group that is connected to a dihydrobenzo[b][1,4]dioxin ring .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds present in the molecule, the arrangement of the atoms, and the molecular weight of the compound .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by several factors, including the presence of the electronegative fluorine atom, the aromaticity of the pyrimidine and dihydrobenzo[b][1,4]dioxin rings, and the basicity of the piperidine ring. These features could make the compound susceptible to reactions such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and acid-base reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would depend on its molecular structure. The presence of the fluorine atom could increase the compound’s stability and decrease its reactivity, while the sulfonyl group could increase its solubility in polar solvents .

科学的研究の応用

Anticancer Activity

Research on fluoro-substituted compounds, such as benzo[b]pyrans and pyrimidines, has demonstrated potential anti-lung cancer activity. These compounds, upon undergoing various chemical reactions, show anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine. The ability to synthesize diverse derivatives from these compounds allows for the exploration of their anticancer properties across different cell lines, including lung, breast, and CNS cancers (Hammam et al., 2005).

Antimicrobial Activity

Sulfone derivatives, especially those incorporating fluorine and spiroidal structures, have shown promising antimicrobial activities. The synthesis of these compounds involves reactions with sulfa drugs, demonstrating efficacy against pathogenic Gram-positive and Gram-negative bacteria and fungi compared to standard antibiotics. This suggests a potential avenue for the development of new antimicrobial agents, highlighting the importance of fluorine substitutions in enhancing biological activity (Makki et al., 2016).

Enzyme Inhibition for Antitumor Applications

Compounds like 2,4-diamino-5-aryl-6-ethylpyrimidines, with specific substitutions, have been evaluated for their role as inhibitors of dihydrofolate reductase (DHFR) in pathogens like Pneumocystis carinii and Toxoplasma gondii, as well as in antitumor applications. These studies underline the significance of pyrimidine derivatives in designing enzyme inhibitors that could serve both as antitumor agents and antimicrobial drugs, with minimal toxicity observed in in vivo models (Robson et al., 1997).

Antibacterial Agents

The development of new tetracyclic quinolone antibacterials showcases the synthesis of compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications in these compounds, such as the introduction of fluorine or piperidine derivatives, contribute to enhanced antibacterial efficacy and reduced risk of side effects, indicating the potential for developing safer, more effective antibacterial treatments (Taguchi et al., 1992).

Safety and Hazards

将来の方向性

Future research on this compound could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential applications, such as its use as a pharmaceutical agent . Additionally, computational techniques could be used to predict its toxicity and other ADMET properties .

特性

IUPAC Name |

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]oxy-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O5S/c18-12-9-19-17(20-10-12)26-13-2-1-5-21(11-13)27(22,23)14-3-4-15-16(8-14)25-7-6-24-15/h3-4,8-10,13H,1-2,5-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSVIQUUUFKWFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC4=NC=C(C=N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2594061.png)

![1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2594063.png)

![5-[(2-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2594064.png)

![2-Chloro-N-[2-[(4-chlorophenyl)methylamino]-2-oxo-1-phenylethyl]propanamide](/img/structure/B2594066.png)

![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid](/img/structure/B2594068.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594072.png)

![2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2594074.png)

![5,6-Dihydrobenzo[c]acridine](/img/structure/B2594076.png)

![(2Z)-N-(2,3-dimethylphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2594078.png)

![(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2594079.png)